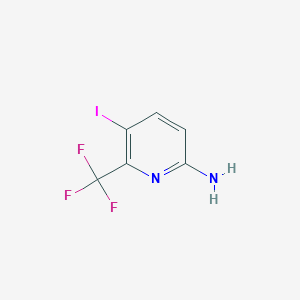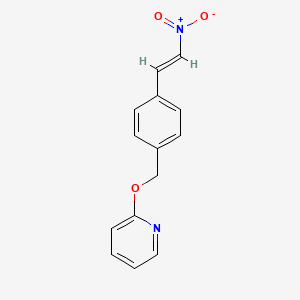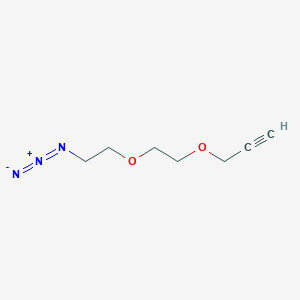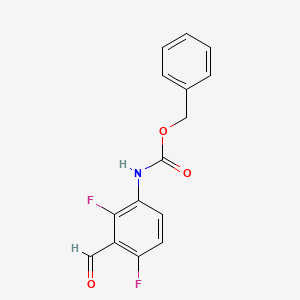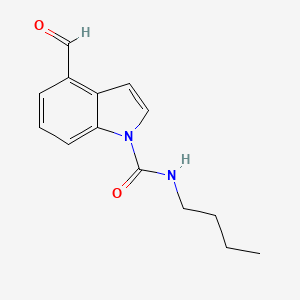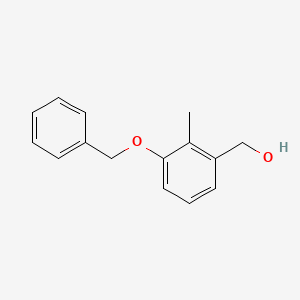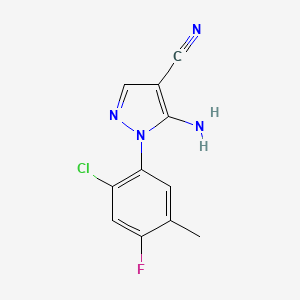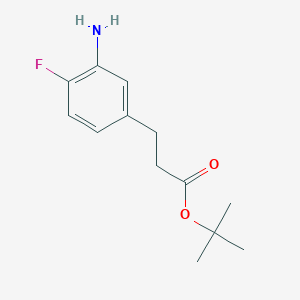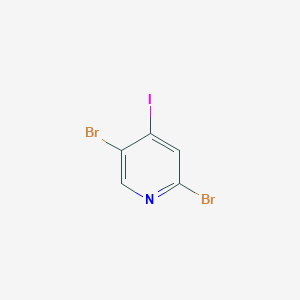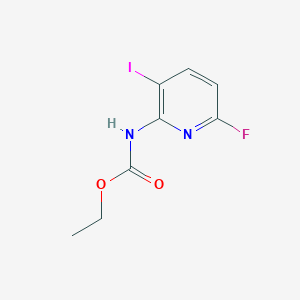
5-Bromo-3-(4-fluorophenoxy)picolinonitrile
Übersicht
Beschreibung
“5-Bromo-3-(4-fluorophenoxy)picolinonitrile” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s properties and characteristics can be influenced by its molecular structure .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “5-Bromo-3-(4-fluorophenoxy)picolinonitrile”, a related compound, 3-Hydroxy-4-Substituted Picolinonitriles, has been synthesized via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
5-Bromo-3-(4-fluorophenoxy)picolinonitrile, as a specific compound, does not have direct references in the literature. However, compounds with similar bromo, fluoro, and picolinonitrile groups have been explored for their synthetic versatility and potential applications in creating complex molecular architectures. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride, derived from 5-bromo-2-iodopyridine, showcases the utility of bromo-substituted pyridines in creating functionalized pyridine derivatives, which are crucial in medicinal chemistry, including the synthesis of potent anticancer agents like Lonafarnib (Song et al., 2004). Similarly, the synthesis of N,N'-Alkylated tetrahydroquinoxalines from 4-bromo-5-nitrophthalonitrile with secondary diamines highlights the reactivity of bromo-nitro compounds in forming complex heterocycles (Abramov et al., 2002).
Antioxidant and Biological Properties
Bromophenols and their derivatives, structurally related to 5-Bromo-3-(4-fluorophenoxy)picolinonitrile, have been studied for their radical scavenging and antioxidant activities. For example, new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides showed potent scavenging activity against DPPH radicals, suggesting their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012). Another study on the cellular antioxidant effect of bromophenols from the red algae Vertebrata lanosa demonstrated their potent activity in cellular assays, indicating their effectiveness in protecting cells from oxidative stress (Olsen et al., 2013).
Catalytic Applications
The catalytic reactivity of phenoxo-bridged homobinuclear copper(II) complexes with L-threonine Schiff bases, including those with bromo substituents, in hydrolyzing carboxylic acid esters, underscores the potential of bromo-substituted compounds in catalysis. These complexes exhibited significant catalytic activity, enhancing the hydrolysis rate of p-nitrophenyl picolinate, a model carboxylic acid ester (Jiang et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-3-(4-fluorophenoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2O/c13-8-5-12(11(6-15)16-7-8)17-10-3-1-9(14)2-4-10/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGJDNYONVDRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(N=CC(=C2)Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(4-fluorophenoxy)picolinonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


